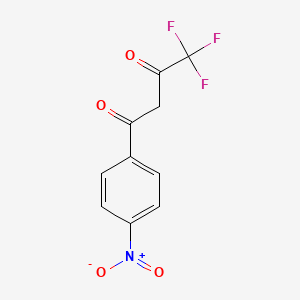

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

Description

BenchChem offers high-quality 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSAMNVLRSHLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453963 | |

| Record name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35999-53-2 | |

| Record name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a valuable fluorinated β-diketone building block in medicinal chemistry and materials science. The core of this synthesis is the crossed Claisen condensation, a robust carbon-carbon bond-forming reaction. This document offers an in-depth exploration of the reaction mechanism, a detailed, field-tested experimental protocol, and critical insights into process optimization and safety. The content is tailored for researchers in organic synthesis, drug discovery, and materials development, providing the necessary theoretical grounding and practical steps to successfully execute and understand this important transformation.

Introduction and Strategic Overview

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a highly functionalized organic molecule. The presence of the trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. The β-diketone moiety is an exceptional chelating agent for various metals, finding use in catalysis and materials science. The nitro-substituted phenyl ring provides a handle for further chemical modifications.

The most direct and efficient pathway to this class of molecule is the Claisen condensation , a cornerstone reaction in organic chemistry that joins an ester with an enolizable carbonyl compound.[1][2][3] In this specific case, we employ a "crossed" or "mixed" Claisen condensation between a non-enolizable ester, ethyl trifluoroacetate, and an enolizable ketone, 4'-nitroacetophenone.

Retrosynthetic Approach: Our strategy involves disconnecting the carbon-carbon bond between the α- and β-carbonyl carbons. This leads back to two commercially available or readily accessible starting materials: 4'-nitroacetophenone and an ethyl trifluoroacetate. The reaction is driven by a strong base, which facilitates the formation of a key enolate intermediate.

The Claisen Condensation: A Mechanistic Deep Dive

The Claisen condensation proceeds through a series of well-understood steps involving nucleophilic acyl substitution.[2][3][4] The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ketone but should not interfere with the ester carbonyls.[1][5] Sodium ethoxide is an ideal choice here, as the ethoxide leaving group from the ester matches the base, preventing unwanted transesterification side reactions.[5]

The mechanism unfolds as follows:

-

Enolate Formation: Sodium ethoxide (NaOEt), a strong base, abstracts an acidic α-proton from 4'-nitroacetophenone to form a resonance-stabilized enolate anion.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate.[2][3]

-

Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, expelling the ethoxide (-OEt) leaving group to form the β-diketone product.[2][3][4]

-

Thermodynamic Driving Force: The newly formed β-diketone has a highly acidic proton on the central methylene group (doubly activated). This proton is readily removed by the ethoxide base present in the reaction. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium to completion, necessitating the use of a stoichiometric amount of base rather than a catalytic one.[2][3]

-

Acidic Workup: An aqueous acid workup in the final step neutralizes the enolate and any remaining base, yielding the final, neutral β-diketone product.[1]

Caption: The Claisen condensation pathway for the target molecule.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of the title compound.

Materials & Reagents:

-

4'-Nitroacetophenone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Condenser and drying tube

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol. Stir the solution until the base is fully dissolved. Cool the flask in an ice bath.

-

Reagent Addition:

-

In a separate flask, prepare a solution of 4'-nitroacetophenone (1.0 equivalent) in a minimal amount of anhydrous ethanol.

-

Combine the ethyl trifluoroacetate (1.1 equivalents) with the 4'-nitroacetophenone solution.

-

Using an addition funnel, add the mixture of the ketone and ester dropwise to the cooled sodium ethoxide solution over 30 minutes. Maintain the temperature below 10°C during the addition.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Slowly and carefully neutralize the reaction by adding 1 M HCl. Monitor the pH to ensure it becomes slightly acidic (pH ~5-6).

-

Remove the bulk of the ethanol using a rotary evaporator.

-

-

Extraction:

-

Transfer the remaining aqueous residue to a separatory funnel.

-

Extract the product into diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and then with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude product, typically a pale yellow solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₆F₃NO₄ | [6][7] |

| Molecular Weight | 261.16 g/mol | [6][7] |

| Appearance | Pale yellow solid | |

| Molar Equivalents | ||

| 4'-Nitroacetophenone | 1.0 | Limiting Reagent |

| Ethyl trifluoroacetate | 1.1 | Slight excess to ensure full conversion |

| Sodium Ethoxide | 1.2 | Stoichiometric amount required |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Expected Yield | 75-85% | Based on purified product |

| Storage Conditions | 2-8 °C | [6] |

Safety and Handling

-

Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood under anhydrous conditions and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Trifluoroacetate: Volatile and flammable. Avoid inhalation and contact with skin.

-

Solvents: Diethyl ether and ethanol are highly flammable. Ensure all operations are performed away from ignition sources in a well-ventilated fume hood.

-

Acid Handling: Handle hydrochloric acid with care, as it is corrosive.

References

-

Wikipedia. Claisen condensation. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]

-

Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. [Link]

-

PubChem. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione | C10H6F3NO4 | CID 11065204 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione: Properties, Analysis, and Applications

Foreword: Understanding a Multifaceted Building Block

In the landscape of modern chemical synthesis, certain molecules stand out for their versatility and the unique properties they impart to larger, more complex structures. 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is one such compound. As a fluorinated β-diketone, it occupies a crucial intersection of reactivity and functionality, making it a valuable intermediate for researchers in drug discovery, materials science, and coordination chemistry. The presence of a trifluoromethyl group (-CF3) and a nitrophenyl moiety introduces specific electronic and steric characteristics that are highly sought after for modulating the physicochemical and biological properties of target molecules. This guide provides an in-depth exploration of its core properties, analytical characterization, and practical applications, grounded in established scientific principles to support researchers in leveraging its full potential.

Core Molecular Identity and Structural Attributes

At its heart, the utility of this compound is dictated by its structure. The combination of the β-dicarbonyl system with two potent electron-withdrawing groups defines its chemical behavior.

-

IUPAC Name: 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione[1]

-

CAS Number: 35999-53-2[1]

-

Molecular Formula: C₁₀H₆F₃NO₄[1]

-

Molecular Weight: 261.15 g/mol [1]

The key structural features are:

-

The β-Diketone Core: The 1,3-dicarbonyl arrangement is the source of the molecule's most significant chemical property: keto-enol tautomerism. The methylene protons situated between the two carbonyls are highly acidic, facilitating deprotonation and subsequent enol formation. This moiety is also an excellent chelating agent for a wide range of metal ions.

-

The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group significantly increases the acidity of the adjacent carbonyl and the intervening methylene protons. In pharmaceutical applications, the -CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[2]

-

The 4-Nitrophenyl Group: The nitro group at the para-position of the phenyl ring is also strongly electron-withdrawing, further influencing the electronic properties of the entire molecule. This group provides a site for further chemical modification and contributes to the molecule's potential use in developing materials with specific electronic or optical properties.

Fundamental Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its application in experimental work. The data below has been consolidated from various chemical databases and suppliers.

| Property | Value | Source |

| Molecular Weight | 261.15 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₆F₃NO₄ | PubChem[1] |

| Purity | Typically ≥97% | Vibrant Pharma Inc.[3] |

| Appearance | Solid (form may vary) | N/A |

| Storage Conditions | 2-8 °C | Vibrant Pharma Inc.[3][4] |

| UN GHS Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

The Central Role of Keto-Enol Tautomerism

For β-diketones, the solution state is not a single species but a dynamic equilibrium between the keto form and one or more enol tautomers. This equilibrium is the defining feature of the compound's reactivity and is highly sensitive to the solvent environment.[5]

The trifluoromethyl and nitrophenyl groups, both being electron-withdrawing, stabilize the enolate intermediate, generally favoring the enol form. In nonpolar solvents, the enol form is further stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[6][7]

Caption: General workflow for the synthesis of the title compound.

Key Applications

The unique structure of this diketone makes it a valuable precursor in several fields:

-

Pharmaceutical and Agrochemical Synthesis: Fluorinated compounds are of great interest in drug development. [2]This molecule serves as a building block for synthesizing various heterocyclic compounds (e.g., pyrazoles, isoxazoles), which form the core of many bioactive molecules. The trifluoromethyl group can enhance drug efficacy and bioavailability. [2]* Coordination Chemistry: As a strong bidentate ligand, it readily forms stable complexes with a variety of metal ions. These metal-organic compounds have applications in catalysis and as materials with unique luminescent or magnetic properties. [8]For instance, it has been used to synthesize copper(II) complexes. [8]* Materials Science: The compound's electronic properties, imparted by the nitro and trifluoromethyl groups, make it a candidate for developing advanced materials such as organic semiconductors or liquid crystals. [4]

Experimental Protocol: NMR Analysis of Keto-Enol Equilibrium

This protocol provides a self-validating system for quantifying the ratio of keto to enol tautomers in solution, a critical parameter for understanding its reactivity.

Objective: To determine the equilibrium constant (K_T = [enol]/[keto]) for 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione in a given deuterated solvent using ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation (The "Why"):

-

Step 1.1: Accurately weigh approximately 10-15 mg of the compound. Causality: This ensures a sufficient concentration for a good signal-to-noise ratio without causing saturation issues in the NMR spectrometer.

-

Step 1.2: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ for a polar, hydrogen-bond accepting environment) in a clean, dry NMR tube. Causality: The choice of solvent is the primary variable being tested, as it directly influences the tautomeric equilibrium. Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum.

-

Step 1.3: Add a small, known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known proton count and a signal in a clear region of the spectrum). Causality: An internal standard provides a reference point for both chemical shift (0 ppm for TMS) and quantitative analysis, ensuring accuracy independent of sample concentration.

-

-

Data Acquisition (The "Why"):

-

Step 2.1: Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure the sample has been allowed to equilibrate at this temperature for at least 10 minutes before acquisition. Causality: Tautomeric equilibrium can be temperature-dependent. Maintaining a constant, recorded temperature ensures reproducibility.

-

Step 2.2: Set the spectral width to cover the expected range of all protons (approx. 0 to 16 ppm to include the enolic proton).

-

Step 2.3: Use a sufficient relaxation delay (D1, e.g., 5 seconds) between scans. Causality: This is critical for quantitative accuracy. A long relaxation delay ensures that all protons, which may have different relaxation times, have fully returned to equilibrium before the next pulse, allowing their signal integrals to be directly proportional to their molar quantities.

-

-

Data Analysis (The "Why"):

-

Step 3.1: Phase and baseline correct the spectrum carefully. Causality: Accurate integration is impossible without proper phasing and a flat baseline.

-

Step 3.2: Integrate the distinct signal for the keto tautomer (e.g., the -CH₂- singlet) and a distinct signal for the enol tautomer (e.g., the -CH= singlet).

-

Step 3.3: Normalize the integrals by the number of protons they represent. The keto -CH₂- signal represents 2 protons, and the enol -CH= signal represents 1 proton.

-

Normalized Keto Integral (I_keto) = (Integral of -CH₂-) / 2

-

Normalized Enol Integral (I_enol) = (Integral of -CH=) / 1

-

-

Step 3.4: Calculate the percentage of each tautomer and the equilibrium constant.

-

% Enol = [I_enol / (I_enol + I_keto)] * 100

-

% Keto = [I_keto / (I_enol + I_keto)] * 100

-

K_T = I_enol / I_keto

-

-

Self-Validation: The protocol is self-validating because the sum of the calculated mole fractions of the enol and keto forms should equal unity. Furthermore, integrating other non-exchangeable protons (e.g., the aromatic signals for each tautomer, if resolved) should yield the same tautomeric ratio, providing an internal cross-check of the result.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, E63, m1980. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. Retrieved from [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

ChemWhat. (n.d.). 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5. Retrieved from [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4,4,4-Trifluoro-1-(4-Methylphenyl)butane-1,3-dione. Retrieved from [Link]

-

Sloop, J. C. (2020, July 7). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

-

Alchimica. (n.d.). 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione (1 x 1 g). Retrieved from [Link]

-

Jones, D. W. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-3. Retrieved from [Link]

Sources

- 1. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione | C10H6F3NO4 | CID 11065204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione [myskinrecipes.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry, organic synthesis, and materials science. This document details its chemical identity, including its CAS number and structure, and provides a validated synthesis protocol. Furthermore, it explores the compound's physicochemical properties, its reactivity influenced by the trifluoromethyl and nitro functional groups, and its established and potential applications. The guide is intended to be a valuable resource for researchers and professionals in drug discovery and chemical development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a crystalline solid that belongs to the class of β-diketones. The presence of a trifluoromethyl group imparts unique electronic properties and enhances the acidity of the methylene protons between the two carbonyl groups, making it a versatile precursor in various chemical transformations.

Structure and Identification

-

IUPAC Name: 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione[1]

-

CAS Number: 35999-53-2, 425391-02-2[1][2][3] (Note: Both CAS numbers are found in literature and databases; 35999-53-2 appears to be more commonly cited).

-

Molecular Weight: 261.16 g/mol [3]

-

Chemical Structure:

(Image Source: PubChem CID 11065204)

Physicochemical Data

The following table summarizes key physicochemical properties of the compound. These values are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Pale yellow solid (predicted) | |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Limited solubility in water. | |

| Storage Conditions | 2-8 °C, away from incompatible materials[3] | Vibrant Pharma Inc. |

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of 1,3-diones is the Claisen condensation . This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone. For the synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, the precursors are 4'-nitroacetophenone and an ethyl trifluoroacetate.

Reaction Scheme

Caption: General scheme for the Claisen condensation synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for Claisen condensations of similar fluorinated compounds.[4]

Materials:

-

4'-Nitroacetophenone (1.0 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous Ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol.

-

Addition of Reactants: To the stirred solution, add a solution of 4'-nitroacetophenone (1.0 eq) in anhydrous ethanol dropwise. Following this, add ethyl trifluoroacetate (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture in an ice bath.

-

Slowly neutralize the reaction mixture with 1 M hydrochloric acid until it is acidic (pH ~5-6).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Combine the organic layers and wash with brine (2 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Mechanistic Insights

The Claisen condensation proceeds via the formation of an enolate from the ketone (4'-nitroacetophenone) by the strong base (sodium ethoxide). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl trifluoroacetate). The subsequent loss of the ethoxide leaving group yields the β-diketone product. The strong electron-withdrawing nature of the trifluoromethyl group makes the ester carbonyl highly electrophilic, facilitating the reaction.

Applications in Research and Development

The unique structural features of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, namely the trifluoromethyl group, the nitro group, and the β-diketone moiety, make it a valuable building block in several areas of chemical science.

Pharmaceutical and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. The trifluoromethyl group can improve metabolic stability, increase lipophilicity (which can aid in crossing the blood-brain barrier), and modulate the pKa of nearby functional groups.

-

Synthesis of Heterocyclic Compounds: β-Diketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, many of which form the core scaffolds of bioactive molecules.[5]

-

Intermediate for Bioactive Molecules: While specific drugs derived from this exact compound are not widely reported in the public domain, analogous compounds are crucial intermediates. For instance, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is a key intermediate in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug.[6][7] This highlights the potential of the title compound in the synthesis of novel therapeutic agents.

Coordination Chemistry and Materials Science

The β-diketone functionality allows this molecule to act as a bidentate ligand, forming stable complexes with a variety of metal ions.

-

Metal Complexes: It has been used to synthesize coordination compounds, such as dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II).[8] Such complexes can have interesting catalytic, magnetic, or optical properties.

-

Advanced Materials: The presence of both electron-withdrawing groups (trifluoromethyl and nitro) suggests potential applications in the development of materials with specific electronic properties, such as organic semiconductors or liquid crystals.[5]

Sources

- 1. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione | C10H6F3NO4 | CID 11065204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 35999-53-2 | Sigma-Aldrich [sigmaaldrich.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione [myskinrecipes.com]

- 6. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

A-Z of Spectroscopic Analysis: 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione (CAS No: 35999-53-2), a β-diketone of significant interest in organic synthesis and materials science.[1][2] With a molecular formula of C₁₀H₆F₃NO₄ and a molecular weight of 261.15 g/mol , this compound's unique spectroscopic signature is dictated by the interplay of its trifluoromethyl, nitrophenyl, and β-diketone functionalities.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

A central theme in the analysis of β-diketones is the phenomenon of keto-enol tautomerism.[3][4] This equilibrium between the diketo form and one or more enol forms is slow on the NMR timescale, often resulting in the observation of distinct species in solution.[5] For trifluoromethyl-β-diketones, the equilibrium typically favors the enol forms.[6][7]

The Dynamic Core: Keto-Enol Tautomerism

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione exists as a dynamic equilibrium between its keto form and two possible enol tautomers. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences this equilibrium, generally favoring the enolic state where a conjugated system can be formed.[7][8] This tautomerism is the cornerstone for interpreting the compound's spectroscopic data, as each tautomer presents a unique set of signals.

Caption: Keto-enol tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View

NMR spectroscopy is an unparalleled tool for elucidating the tautomeric forms of β-diketones in solution. By employing ¹H, ¹³C, and ¹⁹F NMR, a detailed structural picture can be assembled.

¹H NMR Spectroscopy

The proton NMR spectrum is particularly revealing of the keto-enol equilibrium. The presence of two distinct sets of signals is a hallmark of this tautomerism.[9]

-

Enol Tautomer: The most prominent species in solution is expected to be the enol form. Its spectrum would feature:

-

A sharp singlet for the vinylic proton (-CH=) around δ 6.0-7.0 ppm.

-

A broad singlet for the enolic hydroxyl proton (-OH) at a significantly downfield shift (δ 13-17 ppm) due to strong intramolecular hydrogen bonding.[4]

-

A characteristic AA'BB' system for the 1,4-disubstituted aromatic ring, appearing as two doublets in the δ 7.5-8.5 ppm region.

-

-

Keto Tautomer: Though likely the minor component, the keto form would be identified by:

-

A singlet for the methylene protons (-CH₂-) typically found in the δ 3.5-4.5 ppm range.

-

An AA'BB' system for the aromatic protons, with chemical shifts slightly different from the enol form.

-

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a clear count of the non-equivalent carbon atoms in each tautomer. The wide chemical shift range allows for the resolution of signals that might overlap in the ¹H spectrum.[10]

-

Enol Tautomer:

-

Two signals for the carbonyl/enolic carbons (C=O, C-OH) in the δ 160-190 ppm range.

-

A signal for the vinylic carbon (-CH=) around δ 90-100 ppm.

-

A quartet for the trifluoromethyl carbon (-CF₃) around δ 115-125 ppm, split by the three fluorine atoms.

-

Four signals for the aromatic carbons.

-

-

Keto Tautomer:

-

Two distinct carbonyl carbon signals (C=O) in the δ 180-200 ppm range.

-

A methylene carbon signal (-CH₂-) around δ 45-55 ppm.

-

A quartet for the -CF₃ carbon.

-

Four aromatic carbon signals.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift dispersion, making it an excellent probe for fluorinated compounds.[11]

-

For 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a single, sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

The chemical shift is anticipated to be in the range of -75 to -80 ppm (relative to CFCl₃), which is characteristic of a trifluoromethyl group adjacent to a carbonyl.[12]

| NMR Data Summary (Predicted/Referenced) | |

| Technique | Observed/Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR (Enol) | ~13-17 (s, 1H, -OH), ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~6.5 (s, 1H, =CH-) |

| ¹H NMR (Keto) | ~8.4 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂-) |

| ¹³C NMR (Enol) | ~185 (C=O), ~175 (q, C-CF₃), ~160 (C-OH), ~150 (Ar-C), ~140 (Ar-C), ~130 (Ar-CH), ~124 (Ar-CH), ~118 (q, CF₃), ~95 (=CH-) |

| ¹⁹F NMR | ~ -78 (s, CF₃) |

Note: Data is predicted based on analogous compounds like 4,4,4-Trifluoro-1-phenyl-1,3-butanedione and general spectroscopic principles.[13][14] Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides invaluable information about the functional groups present and is particularly useful for distinguishing between the keto and enol tautomers.[5]

-

Enol Form: The spectrum is dominated by features of the conjugated, hydrogen-bonded system:

-

A very broad and strong absorption band from 2500-3200 cm⁻¹ corresponding to the intramolecularly hydrogen-bonded O-H stretch.

-

Strong absorptions in the 1550-1640 cm⁻¹ region due to the conjugated C=O and C=C stretching vibrations.[5]

-

-

Keto Form: If present, it would show two distinct C=O stretching bands in the 1680-1790 cm⁻¹ range.[5]

-

Common Features:

-

Strong, characteristic C-F stretching vibrations typically found between 1100 and 1350 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

-

| Key IR Absorption Bands (Predicted/Referenced) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3200-2500 | O-H stretch (intramolecular H-bond, enol) |

| 1640-1550 | C=O and C=C stretching (conjugated enol system) |

| ~1520 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| 1350-1100 | C-F stretching |

Note: Data is predicted based on analogous compounds and established IR correlation tables.[15]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.

-

Molecular Ion: The mass spectrum should exhibit a clear molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight of 261.15 g/mol .[1]

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact or other ionization methods. Key fragmentation pathways would likely include:

-

Loss of the trifluoromethyl radical (•CF₃), resulting in a fragment at m/z 192.

-

Loss of the nitro group (•NO₂), leading to a fragment at m/z 215.

-

Cleavage of the bond between the carbonyl carbons.

-

Fragmentation of the nitrophenyl ring.

-

| Mass Spectrometry Data (Predicted) | |

| m/z | Assignment |

| 261 | [M]⁺ |

| 192 | [M - CF₃]⁺ |

| 146 | [C₆H₄NO₂CO]⁺ |

| 120 | [C₆H₄CO]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols & Workflow

General NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Tuning and Shimming: Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to achieve optimal resolution.

-

Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, proton broadband decoupling is typically used to simplify the spectrum to singlets for each carbon.[10]

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals (for ¹H and ¹⁹F) and assign the chemical shifts relative to a reference standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a clear illustration of how modern analytical techniques provide a deep understanding of molecular structure and dynamics. The data from NMR, IR, and MS are highly complementary. NMR spectroscopy reveals the presence and ratio of keto-enol tautomers in solution, IR spectroscopy confirms the functional groups associated with each form, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability. A thorough analysis, grounded in the principles of keto-enol tautomerism, is essential for the accurate interpretation of the spectroscopic data for this and related β-diketone compounds.

References

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786. Available at: [Link]

- BenchChem Technical Support Team. (2025). Spectroscopic Analysis of Complex Beta-Diketones. BenchChem.

-

Sloop, J. C., et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 22(10), 1613. Available at: [Link]

-

Rani, R., et al. (2020). Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. Asian Journal of Chemistry, 32(12), 3173-3178. Available at: [Link]

-

Thankachan, P. P., et al. (2012). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica, 4(3), 1118-1126. Available at: [Link]

-

Blázquez, S., et al. (2019). Keto-enol tautomerism of the fluorinated diketones. ResearchGate. Available at: [Link]

-

Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658–5663. Available at: [Link]

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from: [Link]

- E. Pretsch, P. Bühlmann, M. Badertscher. (2009).

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from: [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 22(10), 1613. Available at: [Link]

-

Norton, L. J., et al. (2019). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(3), 539. Available at: [Link]

-

PubChemLite. (n.d.). 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione. Retrieved from: [Link]

-

Fan, L., Wang, D. J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, 63(7), m1980. Available at: [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

ChemWhat. (n.d.). 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5. Retrieved from: [Link]

-

NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. NIST Chemistry WebBook. Retrieved from: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Retrieved from: [Link]

-

SpectraBase. (n.d.). 4,4,4-Trifluoro-1-(3-methoxyphenyl)-butan-1-one. Retrieved from: [Link]

Sources

- 1. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione | C10H6F3NO4 | CID 11065204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. asianpubs.org [asianpubs.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]

- 6. sci-hub.st [sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. colorado.edu [colorado.edu]

- 13. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13C NMR spectrum [chemicalbook.com]

- 14. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 1H NMR spectrum [chemicalbook.com]

- 15. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) IR Spectrum [chemicalbook.com]

Tautomeric Equilibrium of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive exploration of the tautomerism of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the keto-enol equilibrium of this highly functionalized β-diketone, outlines detailed experimental protocols for its characterization, and discusses the structural and environmental factors that influence its tautomeric preference.

Introduction: The Dynamic Nature of β-Diketones

β-Diketones are a fascinating class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene carbon. A key feature of their chemistry is the existence of a dynamic equilibrium between two constitutional isomers: the diketo form and the enol form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.

The equilibrium is highly sensitive to the molecular structure and the surrounding environment. For asymmetrical β-diketones such as 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, the presence of two distinct enol forms is possible, further enriching their chemical behavior. The powerful electron-withdrawing effects of the trifluoromethyl (-CF₃) and 4-nitrophenyl groups in the target molecule create a unique electronic landscape, profoundly influencing the stability of the respective tautomers. Understanding and controlling this equilibrium is paramount for applications in synthesis, metal chelation, and the design of novel therapeutic agents.

Structural and Electronic Influences on Tautomerism

The tautomeric equilibrium of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a delicate balance between the diketo tautomer and two possible enol tautomers, Enol A and Enol B.

Caption: Tautomeric equilibrium in 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione.

Several factors dictate the position of this equilibrium:

-

Inductive Effects: The trifluoromethyl group, a potent electron-withdrawing group, increases the acidity of the adjacent methylene protons, thereby favoring enolization.

-

Resonance and Conjugation: The 4-nitrophenyl group, also strongly electron-withdrawing, can participate in extended conjugation in the enol form. The stability of the enol tautomer is enhanced by the formation of a six-membered ring through intramolecular hydrogen bonding, a phenomenon known as resonance-assisted hydrogen bonding.

-

Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a pseudo-aromatic six-membered ring, which is energetically favorable.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is not disrupted by solvent interactions. Conversely, polar, protic solvents can solvate the carbonyl groups of the keto form and compete for hydrogen bonding with the enol form, often shifting the equilibrium towards the diketo tautomer.

Experimental Characterization of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectroscopy are indispensable for the unambiguous identification and quantification of the tautomers in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium.

-

Ensure the sample is fully dissolved before analysis.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

-

For ¹H NMR, ensure a sufficient spectral width (e.g., -2 to 18 ppm) to observe the highly deshielded enolic proton.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

¹H NMR:

-

Enol form: A sharp singlet for the enolic proton (δ ≈ 13-16 ppm), a singlet for the vinylic proton (δ ≈ 6-7 ppm), and aromatic signals.

-

Keto form: A singlet for the methylene protons (δ ≈ 4-5 ppm) and aromatic signals.

-

-

¹³C NMR:

-

Enol form: Signals for the enolic carbons (C=C-OH) and the conjugated carbonyl carbon.

-

Keto form: A signal for the methylene carbon and two distinct carbonyl carbon signals.

-

-

¹⁹F NMR:

-

A singlet for the -CF₃ group, with a chemical shift that may differ slightly between the keto and enol forms.

-

-

Carefully integrate the well-resolved signals corresponding to the keto and enol forms in the ¹H NMR spectrum. For instance, the integral of the methylene protons of the keto form can be compared to the integral of the vinylic proton of the enol form.

-

Calculate the mole fraction (X) of each tautomer:

-

X_enol = (Integral_enol) / (Integral_enol + Integral_keto)

-

X_keto = (Integral_keto) / (Integral_enol + Integral_keto)

-

-

Determine the equilibrium constant (K_eq):

-

K_eq = [Enol] / [Keto] = X_enol / X_keto

-

-

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

| Tautomer | Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Keto | Methylene (-CH₂-) | 4.0 - 4.5 | 50 - 60 |

| Carbonyl (-C=O) | - | 180 - 195 (nitrophenyl side) | |

| Carbonyl (-C=O) | - | 195 - 205 (CF₃ side, quartet) | |

| Enol | Vinylic (-CH=) | 6.5 - 7.0 | 90 - 100 |

| Enolic (-OH) | 13.0 - 15.0 | - | |

| Enolic Carbon (-C=) | - | 160 - 170 | |

| Carbonyl (-C=O) | - | 175 - 185 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides a complementary method for studying tautomeric equilibria. The keto and enol forms possess different chromophores and thus exhibit distinct absorption maxima (λ_max). The enol form, with its extended π-conjugated system, typically absorbs at a longer wavelength compared to the less conjugated keto form.

-

Sample Preparation:

-

Prepare a stock solution of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione of a known concentration in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol).

-

Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a blank for background correction.

-

Identify the λ_max for the absorption bands corresponding to the keto and enol tautomers. The enol form is expected to have a strong π → π* transition at a longer wavelength, while the keto form will exhibit weaker n → π* and π → π* transitions at shorter wavelengths.

-

-

Data Analysis:

-

The determination of the equilibrium constant from UV-Vis data requires knowledge of the molar absorptivity (ε) of at least one of the pure tautomers.

-

A common approach is to assume that in a nonpolar solvent like hexane, the compound exists almost entirely in the enol form. The molar absorptivity of the enol (ε_enol) can be determined from the Beer-Lambert law (A = εbc) under these conditions.

-

In a solvent where both tautomers are present, the observed absorbance (A_obs) at the λ_max of the enol is the sum of the absorbances of the enol and keto forms.

-

The concentrations of the enol and keto forms can be determined, and subsequently, the equilibrium constant can be calculated.

-

| Tautomer | Transition | Expected λ_max (nm) |

| Keto | n → π | 250 - 280 |

| π → π | 280 - 320 | |

| Enol | π → π* | 340 - 380 |

Computational Chemistry as a Predictive Tool

In conjunction with experimental techniques, computational methods, particularly Density Functional Theory (DFT), offer powerful insights into the tautomeric equilibrium. DFT calculations can be employed to:

-

Optimize the geometries of the keto and enol tautomers.

-

Calculate the relative energies and thermodynamic stabilities of the tautomers in the gas phase and in solution (using continuum solvation models).

-

Predict NMR chemical shifts and coupling constants, which can aid in the assignment of experimental spectra.

-

Simulate UV-Vis spectra to help in the interpretation of experimental data.

These computational approaches provide a theoretical framework that complements experimental observations and enhances the understanding of the factors governing the tautomeric equilibrium.

Conclusion

The tautomerism of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a complex interplay of structural, electronic, and environmental factors. A thorough understanding of its keto-enol equilibrium is essential for harnessing its full potential in various scientific disciplines. This guide has provided a detailed overview of the theoretical underpinnings and practical experimental methodologies for the comprehensive characterization of this dynamic system. By integrating NMR and UV-Vis spectroscopy with computational modeling, researchers can gain a deep and quantitative understanding of the tautomeric behavior of this and other related β-dicarbonyl compounds, paving the way for their informed application in drug discovery and materials science.

References

-

Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356–362. [Link]

-

Sloop, J. C., Boyle, P. D., Fountain, A. W., Pearman, W. F., & Swann, J. A. (2010). Electron‐Deficient Aryl β‐Diketones: Synthesis and Novel Tautomeric Preferences. European Journal of Organic Chemistry, 2011(5), 936–941. [Link]

-

DiVerdi, J. A. (n.d.). NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]

-

Tayyari, S. F., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Research Square. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. [Link]

-

Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, 63(7), m1980. [Link]

An In-depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a compound of significant interest in pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively published, this document outlines the foundational principles and a detailed experimental protocol for researchers to determine its solubility in various organic solvents. This approach empowers drug development professionals and scientists to generate reliable data tailored to their specific applications.

Introduction to 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a fluorinated β-diketone with a molecular formula of C₁₀H₆F₃NO₄ and a molecular weight of 261.15 g/mol [1]. Its structure, featuring a trifluoromethyl group, a nitrophenyl ring, and a diketone moiety, imparts unique chemical properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. The solubility of this compound is a critical parameter that influences its reactivity, bioavailability, and formulation.

Theoretical Framework: Factors Governing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] For 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, several structural features influence its solubility profile:

-

Fluorination: The presence of a trifluoromethyl group significantly impacts the molecule's lipophilicity and electronic properties. While fluorination can sometimes decrease aqueous solubility, it often enhances solubility in certain organic solvents.[3][4] The strong inductive effect of fluorine can also influence the acidity of the diketone's α-protons, affecting its interaction with protic and aprotic solvents.[3]

-

Polarity: The nitro group and the diketone functionality introduce significant polarity to the molecule. This suggests a higher affinity for polar solvents.

-

Molecular Size and Shape: Larger molecules generally exhibit lower solubility as more energy is required to create a cavity in the solvent.[2]

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[5] Therefore, solubility determination should always be performed at a controlled and specified temperature.

Based on these factors, it can be inferred that 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione will exhibit favorable solubility in polar organic solvents. A related compound, 4-Nitrophenyl Butyrate, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6] This provides a logical starting point for solvent selection in solubility studies of the title compound.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess amount of the solid compound with the solvent of choice over a specified period. The concentration of the dissolved compound in the resulting saturated solution is then determined.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione using the shake-flask method with UV-Vis spectrophotometric quantification.

Materials and Equipment:

-

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, DMF, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a small amount of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

-

Generation of Calibration Curve:

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[8]

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.[9]

-

-

Solubility Measurement:

-

Add an excess amount of solid 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then filter it through a 0.45 µm syringe filter.[11]

-

Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visual Workflow of the Shake-Flask Method

Caption: Experimental workflow for solubility determination using the shake-flask method.

Data Presentation

The following table provides a template for reporting the solubility of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. Researchers can populate this table with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione in organic solvents. By elucidating the key structural factors that influence its solubility and providing a detailed, self-validating experimental protocol, this document equips researchers, scientists, and drug development professionals with the necessary tools to generate critical data for their work. The application of the standardized shake-flask method will ensure the generation of accurate and reproducible solubility data, which is fundamental for the successful application of this compound in research and development.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1–E10. [Link]

-

Abraham, M. H., & Acree, W. E. (2010). The factors that influence solubility in perfluoroalkane solvents. Journal of Physical Organic Chemistry, 23(10), 945–952. [Link]

-

Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 799. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online forum post]. ResearchGate. [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1980). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 52(12), 1931–1932. [Link]

-

Solubility of Things. (n.d.). 1-Fluorononane. Retrieved from [Link]

-

Lurtz, M. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? [Online forum post]. ResearchGate. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Nandiyanto, A. B. D., & Al-Obaidi, A. S. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. Retrieved from [Link]

-

ChemWhat. (n.d.). 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5. Retrieved from [Link]

Sources

- 1. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione | C10H6F3NO4 | CID 11065204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. enamine.net [enamine.net]

- 8. rootspress.org [rootspress.org]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Thermal stability of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

An In-Depth Technical Guide to the Thermal Stability of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in coordination chemistry and as a precursor in the synthesis of advanced materials and pharmaceuticals. The stability of this compound under thermal stress is a critical parameter influencing its synthesis, purification, storage, and application. This document delineates the fundamental physicochemical properties of the compound, outlines robust methodologies for its thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the anticipated thermal behavior based on the analysis of its structural components—the trifluoromethyl group, the dicarbonyl system, and the nitrophenyl moiety. We provide detailed experimental protocols, data interpretation frameworks, and safety considerations essential for researchers, chemists, and drug development professionals.

Introduction and Significance

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione belongs to the versatile class of β-diketones, which are renowned for their ability to act as chelating ligands for a wide array of metal ions.[1] The incorporation of a trifluoromethyl (CF₃) group significantly modulates the electronic properties of the molecule, enhancing the acidity of the methylene protons and influencing the stability and volatility of its corresponding metal complexes.[2][3] Furthermore, the nitrophenyl group introduces additional functionality, making it a valuable intermediate in the synthesis of more complex organic molecules.

Understanding the thermal stability of this compound is paramount. For any application involving heating, such as in Metal-Organic Chemical Vapor Deposition (MOCVD) for thin-film fabrication or in high-temperature organic reactions, knowledge of the decomposition temperature and pathway is crucial to prevent unwanted side reactions and ensure process integrity. This guide serves as a foundational resource for evaluating and understanding the thermal characteristics of this important chemical intermediate.

Physicochemical Profile

A summary of the key physicochemical properties of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is presented below. These data are foundational for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| IUPAC Name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | PubChem[4] |

| Molecular Formula | C₁₀H₆F₃NO₄ | PubChem[4] |

| Molecular Weight | 261.15 g/mol | PubChem[4] |

| CAS Number | 35999-53-2 | PubChem[4] |

| Appearance | Expected to be a solid at room temperature | General |

| GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | PubChem[4] |

Synthesis Pathway Overview

The synthesis of substituted β-diketones like the title compound is typically achieved via a Claisen condensation reaction. This involves the reaction of a suitable ketone with an ester in the presence of a strong base. For 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, the synthesis would involve the condensation of 4'-nitroacetophenone with an ethyl trifluoroacetate.

Caption: General workflow for the synthesis of the title compound.

Methodologies for Thermal Stability Assessment

To rigorously evaluate the thermal stability of a compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed. They provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining decomposition temperatures, identifying multi-step degradation processes, and quantifying residual mass.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the mass loss curve.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan is critical to suppress sublimation and ensure that the decomposition event is measured accurately.[5]

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy of transition (ΔH).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Analysis of Thermal Behavior and Decomposition

Expected TGA and DSC Profile

The thermal profile is expected to be characterized by two main events: melting followed by decomposition.

-

Melting: The compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point. For comparison, the related compound 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione has a melting point of 44-46 °C.[6] The presence of the polar nitro group may result in a higher melting point for the title compound due to stronger intermolecular interactions.

-

Decomposition: At a higher temperature, a significant and sharp mass loss in the TGA curve will indicate thermal decomposition. This event is expected to be highly exothermic in the DSC curve, a characteristic feature of nitroaromatic compounds.[7] Studies on metal complexes of similar fluorinated β-diketones show thermal stability with decomposition onsets greater than 250 °C.[8] The free ligand may decompose at a lower temperature. The fluorination can increase volatility, but the high molecular weight and polar nitro group may counteract this effect.[2]

| Parameter | Expected Observation | Rationale |

| Melting Point (Tm) | Endothermic peak in DSC | Phase transition from solid to liquid. |

| Decomposition Onset (Tonset) | Sharp mass loss in TGA | Cleavage of covalent bonds. |